2-Methyl-1-butanol

Separation Science Chemical Engineering Process Chemistry

Optimize procurement: 2-Methyl-1-butanol is a critical, non-substitutable C5 alcohol. Avoid costly purification of isomers; its boiling point differs by only 2.8°C from 3-methyl-1-butanol. Specify racemic (±) for general synthesis or (S)-(-) enantiomer for chiral precursors. Its distinct sensory profile is essential for flavor & fragrance formulations, and its lower phytotoxicity is key for sustainable solvent and biofuel applications. Verify your application requires this specific isomer.

Molecular Formula C5H12O
C5H12O
CH3CH2CH(CH3)CH2OH
Molecular Weight 88.15 g/mol
CAS No. 137-32-6
Cat. No. B089646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-butanol
CAS137-32-6
Synonyms2-methylbutanol
Molecular FormulaC5H12O
C5H12O
CH3CH2CH(CH3)CH2OH
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCC(C)CO
InChIInChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
InChIKeyQPRQEDXDYOZYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ALC & ETHER
Sol in acetone
Water solubility: 30,000 mg/l : 25 °C
Solubility in water, g/100ml at 25Â °C: 3.0 (moderate)
Very slightly soluble in water;  50% soluble in heptane, triacetin
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-butanol (CAS 137-32-6): Technical Baseline for Procurement and Scientific Selection


2-Methyl-1-butanol (active amyl alcohol, CAS 137-32-6) is a primary branched-chain alcohol with the formula C5H12O . It is a colorless liquid with a characteristic fusel, whiskey-like odor and is one of several structural isomers of pentanol [1]. It is commercially available as a racemic mixture or as single enantiomers (e.g., (S)-(-)-2-Methyl-1-butanol, CAS 1565-80-6) . The compound is used as a solvent in organic synthesis, a flavor and fragrance ingredient (FEMA 3998), a precursor for chiral liquid crystals, and is being investigated as a next-generation biofuel [1]. Its boiling point is reported at 128.7-130 °C and it has a density of 0.819 g/mL at 20 °C [2].

Why 2-Methyl-1-butanol Cannot Be Substituted with Generic Amyl Alcohol or Other C5 Alcohols


While often grouped under the umbrella term "amyl alcohol," 2-methyl-1-butanol exhibits quantifiable differences from its closest structural analogs that directly impact its performance and selection in scientific and industrial applications [1]. Generic substitution with a mixed amyl alcohol stream or the more common isomer, 3-methyl-1-butanol (isoamyl alcohol), is not recommended due to significant differences in physical properties, such as boiling point and vapor pressure, which affect separation processes, and distinct stereochemical and sensory profiles, which are critical in pharmaceutical and flavor/fragrance applications [2][3]. The following evidence quantifies these key differentiators to guide procurement decisions.

Quantitative Evidence for Selecting 2-Methyl-1-butanol Over Key Comparators


Differential Boiling Point for Distillation and Separation from 1-Pentanol and 3-Methyl-1-butanol

2-Methyl-1-butanol's boiling point is distinct from other C5 alcohols, which is a primary driver for its specific selection in separation processes [1]. The boiling point of 2-methyl-1-butanol is 128.7 °C, which is 9.8 °C lower than that of the straight-chain isomer 1-pentanol (138.5 °C) and 2.5 °C lower than its most common isomer, 3-methyl-1-butanol (131.2 °C) [1][2]. This difference, while small, is exploited in fractional and extractive distillation methods to isolate high-purity 2-methyl-1-butanol from fusel oil mixtures [3].

Separation Science Chemical Engineering Process Chemistry

Critical Difference in Relative Volatility with 3-Methyl-1-butanol

The separation of 2-methyl-1-butanol from its isomer 3-methyl-1-butanol is a well-documented industrial challenge due to their extremely close physical properties. Their relative volatility is experimentally determined to be only 1.063, making simple distillation impractical and requiring specialized extractive or azeotropic distillation techniques [1][2]. This near-azeotropic behavior underscores that a generic "amyl alcohol" mixture cannot be substituted for the pure isomer when the specific properties of 2-methyl-1-butanol are required.

Separation Science Process Simulation Fusel Oil Valorization

Superior Extraction Efficiency for Butane-2,3-diol Compared to Other Branched Alcohols

In liquid-liquid extraction studies for the recovery of butane-2,3-diol from fermentation broths, 2-methyl-1-butanol (2-methylbutan-1-ol) demonstrated a quantifiable advantage over other tested branched alcohols [1]. The research showed that 2-methyl-1-butanol, having the shortest carbon chain and branch among the selected extractants (which included 2-ethylbutan-1-ol and 4-methylpentan-2-ol), exhibited the highest distribution ratio for butane-2,3-diol [1]. This indicates a superior capacity for extracting the diol from an aqueous phase into the organic phase under identical conditions.

Liquid-Liquid Extraction Bioprocess Engineering Green Chemistry

Distinct Sensory Profile and Regulatory Status as a Flavor Ingredient (FEMA 3998)

2-Methyl-1-butanol has a unique and well-characterized flavor and odor profile that is commercially valuable and distinct from its isomers. It is described at 1% solution as having a penetrating, fusel, whiskey-like aroma with a banana undertone, and at 30 mg/kg as having a sweet, fusel, banana, and apple-like taste with whiskey and rum nuances [1]. This specific sensory character is quantified through its designated FEMA number (3998) and defined usage levels in various food categories, which differ from those of related compounds like 3-methyl-1-butanol [1].

Flavor Chemistry Food Science Sensory Analysis

Chiral Availability for Asymmetric Synthesis and Liquid Crystal Precursors

Unlike the achiral 3-methyl-1-butanol or 1-pentanol, 2-methyl-1-butanol contains a stereocenter and is available as a racemic mixture or as the single enantiomer (S)-(-)-2-methyl-1-butanol [1]. This chirality is not just a theoretical feature; it is a functional requirement for specific applications. For instance, (S)-(-)-2-methyl-1-butanol is a documented precursor for synthesizing chiral liquid crystals, where the stereochemistry of the alcohol dictates the mesomorphic properties of the final polymer [2].

Asymmetric Synthesis Material Science Chiral Chemistry

Evidence-Based Application Scenarios for 2-Methyl-1-butanol (CAS 137-32-6)


Specialty Flavor and Fragrance Formulations

In flavor and fragrance applications, the specific sensory profile of 2-methyl-1-butanol—described as a penetrating, whiskey-like aroma with fruity undertones—is not replicated by its isomers [1]. Its status as FEMA 3998 with defined maximum usage levels in categories like baked goods (9 mg/kg) and soft drinks (2 mg/kg) makes it a regulated and non-substitutable ingredient for recreating specific whiskey, rum, and fermented fruit notes [1].

Precursor for Chiral Intermediates and Advanced Materials

The chiral nature of 2-methyl-1-butanol is a critical differentiator [2]. The enantiopure (S)-(-)-2-methyl-1-butanol is specifically procured for use as a chiral building block in the synthesis of pharmaceutical intermediates and as a precursor for chiral liquid crystalline polymers [3]. Achiral analogs like 3-methyl-1-butanol cannot perform this function, making 2-methyl-1-butanol the only viable C5 alcohol option for these research and manufacturing processes.

High-Efficiency Solvent for Bioproduct Extraction

For downstream bioprocessing, 2-methyl-1-butanol has been identified as a superior extraction solvent for butane-2,3-diol compared to other branched alcohols [4]. Its demonstrated highest distribution ratio in liquid-liquid equilibria studies indicates it is the most effective choice for this application, offering potential process intensification and cost reduction benefits that would not be realized with alternative solvents like 2-ethylbutan-1-ol or 4-methylpentan-2-ol [4].

Advanced Biofuel Research and Combustion Modeling

As a next-generation biofuel candidate, 2-methyl-1-butanol has been the subject of detailed combustion studies, with specific ignition delay times and laminar flame speeds measured in shock tubes and combustion vessels [5]. This detailed kinetic data, which is isomer-specific, is essential for developing accurate combustion models and assessing the compound's viability as a gasoline blendstock. Generic "amyl alcohol" data is insufficient for this level of modeling and engine testing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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